molecular formula C21H22N4O3S3 B2714541 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 868974-91-8

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2714541
CAS No.: 868974-91-8
M. Wt: 474.61
InChI Key: BRACZANWYHEVDL-UHFFFAOYSA-N
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Description

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound of significant research interest, primarily due to its core structure based on the 1,3,4-thiadiazole scaffold. This pharmacophore is widely recognized in medicinal chemistry for its diverse biological activities . Researchers are particularly interested in this compound's potential as an antibacterial agent. Structural analogs featuring the 1,3,4-thiadiazole nucleus have demonstrated high potency against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing efficacy greater than standard reference drugs . The presence of the (2-methylbenzyl)thio moiety is a critical structural feature for bioactivity, as variations in the benzyl unit are known to dramatically impact antibacterial potency . Beyond antimicrobial applications, this compound holds value for research into enzyme inhibition. The 1,3,4-thiadiazole scaffold is a known inhibitor of key enzymes, and close analogs of this compound have been investigated for their ability to inhibit enzymes like 15-lipoxygenase-1 (15-LOX-1) and carbonic anhydrase . The 4-(pyrrolidin-1-ylsulfonyl)benzamide component of the structure is a key feature that may facilitate interaction with enzyme active sites, making it a candidate for studies in cancer research and other disease models where these enzymes play a role . The compound's mechanism of action is believed to involve interaction with bacterial or enzymatic targets, potentially disrupting critical biological pathways such as bacterial cell wall synthesis or eicosanoid metabolism . Researchers can utilize this compound as a valuable chemical tool for probing infectious disease mechanisms and developing novel therapeutic strategies against drug-resistant pathogens. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S3/c1-15-6-2-3-7-17(15)14-29-21-24-23-20(30-21)22-19(26)16-8-10-18(11-9-16)31(27,28)25-12-4-5-13-25/h2-3,6-11H,4-5,12-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRACZANWYHEVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Molecular Formula: C14H17N3OS2
Molecular Weight: 307.4 g/mol
IUPAC Name: N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the inhibition of cell proliferation and modulation of various signaling pathways, which may contribute to its anticancer properties. The presence of the thiadiazole ring is critical for its biological activity due to its ability to form stable interactions with biological macromolecules.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
Target CompoundPseudomonas aeruginosa22

Anticancer Activity

The anticancer potential of thiadiazole derivatives has gained attention in recent years. Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. The structure activity relationship (SAR) analysis highlights that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on human glioblastoma cells (U251), this compound exhibited an IC50 value of 15 µM, demonstrating significant potential as an anticancer agent compared to standard treatments such as doxorubicin .

Other Biological Activities

Beyond antimicrobial and anticancer effects, compounds with a thiadiazole backbone have been reported to exhibit anti-inflammatory and analgesic properties. These effects are often linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is recognized for its broad-spectrum antimicrobial properties. Studies have shown that derivatives of this compound can exhibit significant activity against various pathogenic microorganisms.

Key Findings:

  • Antibacterial and Antifungal Properties : Research indicates that thiadiazole derivatives can inhibit the growth of bacteria responsible for infections such as tuberculosis and other severe diseases. The incorporation of different substituents can enhance their efficacy against resistant strains .
  • Mechanism of Action : The antimicrobial action is often linked to the disruption of microbial cell walls or interference with essential metabolic pathways .

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. The compound’s structure allows for interaction with various biological targets involved in cancer progression.

Key Findings:

  • In Vitro and In Vivo Efficacy : Several derivatives have demonstrated cytotoxic effects in various cancer cell lines, including leukemia and melanoma. For instance, certain compounds have been shown to induce apoptosis in cancer cells while sparing normal cells .
  • Clinical Trials : Some thiadiazole-containing compounds are currently undergoing clinical trials as potential anticancer agents. Their ability to synergize with existing therapies may lead to improved treatment outcomes .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases.

Key Findings:

  • MAO-A and MAO-B Inhibition : Specific derivatives have shown promising inhibitory activity against MAO isoforms, which could make them candidates for treating depression and anxiety disorders. For example, certain compounds displayed IC50 values in the low micromolar range, indicating potent activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with the enzyme's active site, suggesting a competitive inhibition mechanism .

Summary of Applications

Application AreaDescriptionNotable Findings
AntimicrobialEffective against bacteria and fungiBroad-spectrum activity; potential against resistant strains
AnticancerInduces apoptosis in cancer cellsEfficacy in leukemia and melanoma models; clinical trials ongoing
Enzyme InhibitionInhibits MAO-A and MAO-BPotent inhibitors with low IC50 values; potential for mood disorders

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and sulfonamide group in the compound enable nucleophilic substitution. Key reactions include:

  • Thiadiazole Ring Substitution : The sulfur atom in the 1,3,4-thiadiazole ring undergoes nucleophilic attack. For example, substitution with amines or alcohols occurs under basic conditions (e.g., NaOH/EtOH) at 60–80°C, yielding derivatives with modified bioactivity.

  • Sulfonamide Reactivity : The pyrrolidin-1-ylsulfonyl group participates in nucleophilic aromatic substitution (NAS) with electron-rich reagents. For instance, reaction with hydrazine at 25°C replaces the sulfonyl group with a hydrazide moiety .

Table 1: Nucleophilic Substitution Reactions

ReactantConditionsProductReference
EthanolamineNaOH, 70°C, 6 hThiadiazole-2-ethanolamine derivative
Hydrazine hydrateRT, 12 hHydrazide-modified benzamide

Oxidation Reactions

The thioether linkage (–S–) in the (2-methylbenzyl)thio group is susceptible to oxidation:

  • Formation of Sulfoxide : Treatment with H₂O₂ in acetic acid at 0–5°C oxidizes the thioether to sulfoxide, confirmed by IR absorption at 1040 cm⁻¹ (S=O stretch) .

  • Sulfone Formation : Prolonged oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone group, enhancing electrophilicity.

Mechanistic Insight :
\text{R-S-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-S(O)-R'} \rightarrow \text{R-S(O)_2-R'}
Sulfone formation increases polarity, influencing solubility and binding affinity.

Reduction Reactions

Selective reduction targets the sulfonamide or thiadiazole moieties:

  • Sulfonamide Reduction : LiAlH₄ in THF reduces the sulfonamide to a secondary amine at 0°C, yielding N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidinyl)benzamide .

  • Thiadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the thiadiazole ring, producing a diamine intermediate .

Hydrolysis Reactions

Controlled hydrolysis modifies the compound’s core structure:

  • Amide Hydrolysis : Refluxing with 6M HCl cleaves the benzamide bond, generating 4-(pyrrolidin-1-ylsulfonyl)benzoic acid and a thiadiazol-2-amine fragment.

  • Thioether Cleavage : NaOH (10%) at 100°C breaks the C–S bond, releasing 2-methylbenzyl mercaptan and a thiadiazole-carboxamide .

Table 2: Hydrolysis Conditions and Products

ReagentTemperatureTimeProductYield
6M HClReflux8 hBenzoic acid + thiadiazol-2-amine75–80%
10% NaOH100°C4 h2-Methylbenzyl mercaptan + residue60–65%

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

  • Thiazole Formation : Reaction with thiourea in DMF forms a fused thiazole-thiadiazole system, confirmed by NMR δ 7.8 ppm (thiazole H) .

  • Oxadiazole Synthesis : Cyclocondensation with hydroxylamine yields 1,2,4-oxadiazole derivatives, enhancing antimicrobial activity .

Cross-Coupling Reactions

Palladium-catalyzed couplings diversify the structure:

  • Suzuki Coupling : The bromobenzamide analog reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Introduces amine groups at the thiadiazole C-5 position, improving solubility .

Key Data :

  • Suzuki coupling with phenylboronic acid achieves 85% yield (toluene, 80°C, 12 h).

  • Buchwald–Hartwig amination with morpholine gives >90% conversion (Pd₂(dba)₃, Xantphos) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituents on the thiadiazole ring and benzamide group significantly influence solubility, stability, and bioactivity. Key comparisons include:

Table 1: Substituent Effects on Physical Properties
Compound ID Substituents (Thiadiazole 5-position) Benzamide Group Yield (%) Melting Point (°C) Biological Activity (IC50, μM)
Target Compound 2-Methylbenzylthio Pyrrolidin-1-ylsulfonyl - - -
5h Benzylthio 2-Isopropyl-5-methylphenoxy 88 133–135 Not reported
5j 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 82 138–140 Not reported
7c 2-Cyano-3-(furan-2-yl)acrylamido Benzamide - - Anticancer (specific IC50 N/A)
8a 2-(2-Chloro-5-pyridylmethyl)thio 3,4,5-Trimethoxyphenyl - - PC3 inhibition: 55.71% at 5 μM

Key Observations :

  • Sulfonyl Groups : The pyrrolidin-1-ylsulfonyl moiety differs from simpler sulfonamides (e.g., benzene sulfonamides in ). Pyrrolidine’s five-membered ring may confer better solubility than aliphatic chains or aryl groups .
Anticancer Activity
  • Thiadiazole-Chalcone Hybrids : Compounds like 5a and 5m () showed IC50 values of 9.12–12.72 μM against HeLa cells via G2/M arrest and apoptosis induction. The target compound’s pyrrolidinylsulfonyl group might enhance DNA intercalation or kinase inhibition compared to chalcone-based derivatives .
  • 3,4,5-Trimethoxyphenyl Derivatives: Compound 8a () exhibited 55.71% inhibition of PC3 cells at 5 μM.
Selectivity Challenges
  • highlights that thiadiazole derivatives often show lower selectivity between cancer and normal cells (e.g., MRC-5 lung cells vs. A549 carcinoma). The pyrrolidinylsulfonyl group may reduce off-target effects by modulating electronic properties .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what reagents/conditions are critical?

  • Methodological Answer : The synthesis of thiadiazole-benzamide derivatives typically involves:
  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .
  • Step 2 : Introduction of the sulphonyl group using 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride, reacting with the thiadiazole amine in a polar aprotic solvent (e.g., DMF) at room temperature .
  • Step 3 : Thioether linkage formation via nucleophilic substitution between 2-methylbenzyl thiol and a halogenated intermediate (e.g., bromine at C-5 of thiadiazole) .
    Critical Factors :
  • Excess POCl₃ ensures complete cyclization.
  • pH adjustment (8–9) during precipitation improves yield .
Reagent/ConditionRoleReference
POCl₃, reflux (90°C)Cyclization agent
DMSO/water (2:1)Recrystallization solvent
4-(pyrrolidin-1-ylsulfonyl)benzoyl chlorideSulphonylation agent

Q. How can spectroscopic methods (NMR, HPLC, MS) be employed to confirm the compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the 2-methylbenzyl group (δ 2.4 ppm for CH₃, aromatic protons δ 6.8–7.5 ppm) and pyrrolidine sulfonyl moiety (δ 3.2 ppm for N–CH₂) .
  • HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%) with UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ (exact mass calculated: ~500 Da) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts?

  • Methodological Answer :
  • Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., POCl₃ molar ratio, temperature, reaction time) .
  • Response Surface Methodology (RSM) : Optimize parameters via central composite design (CCD). For example, POCl₃ (3–5 mol equivalents) and reflux time (2–4 hours) to maximize yield (>75%) .
    Case Study : A 2³ factorial design reduced side products by 30% when POCl₃ was limited to 3.5 equivalents .

Q. What computational strategies predict reactivity and guide synthesis optimization?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models the electrophilicity of the thiadiazole C-5 position, guiding nucleophilic substitution .
  • Reaction Path Search : Transition-state analysis identifies energy barriers for sulphonation, favoring DMF as a solvent (ΔG‡ = 25 kcal/mol) .
  • Machine Learning : Train models on existing thiadiazole reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) .

Q. How to resolve contradictions between solubility and bioactivity data?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –NH₂) to the benzamide moiety to improve aqueous solubility without compromising thiadiazole-mediated activity .
  • Lipophilicity vs. Activity : Use logP calculations (e.g., ClogP = 3.5) to balance membrane permeability and solubility. Derivatives with logP < 4 show enhanced solubility but reduced MIC values against S. aureus .
SubstituentlogPSolubility (mg/mL)MIC (μg/mL)
–H (Parent compound)3.80.1216
–OH2.90.4532
–NH₂2.70.6764
Data adapted from thiadiazole derivatives in

Q. What is the role of the pyrrolidin-1-ylsulfonyl group in modulating biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Effect : The sulphonyl group enhances electrophilicity at the thiadiazole core, promoting interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .
  • Conformational Rigidity : The pyrrolidine ring restricts rotation, improving binding affinity. SAR studies show EC₅₀ values drop from 12 μM (open-chain sulfonamide) to 4 μM (pyrrolidine sulfonyl) .

Key Considerations for Researchers

  • Data Contradictions : Always cross-validate synthetic yields with HPLC purity and biological replicates. Discrepancies may arise from unaccounted stereochemistry or solvent residues .
  • Advanced Characterization : Combine XRD for crystal structure analysis with molecular docking to rationalize activity trends .

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